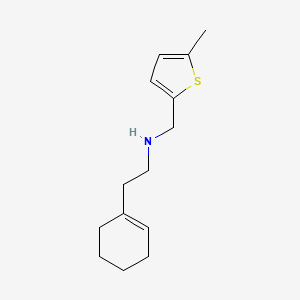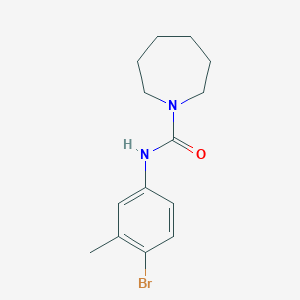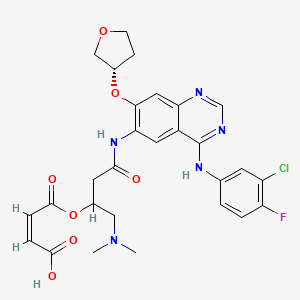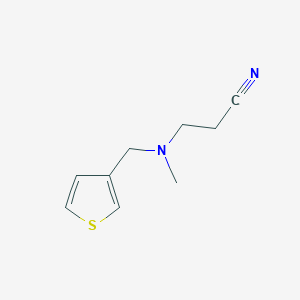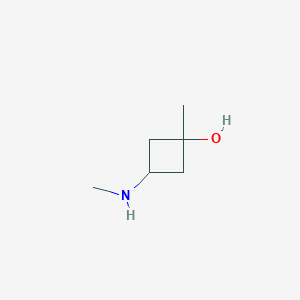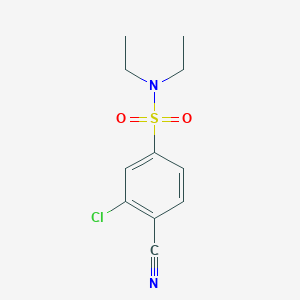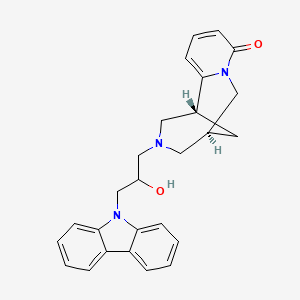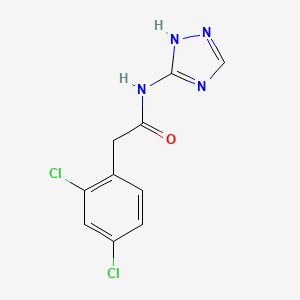
2-(2,4-dichlorophenyl)-N-(4H-1,2,4-triazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a chemical compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both dichlorophenyl and triazole moieties in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the reaction of 2,4-dichlorophenylacetic acid with 4H-1,2,4-triazole-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-(2,4-Dichlorophenyl)-N-(4H-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(2,4-Dichlorophenyl)-N-(4H-1,2,4-triazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring, which is known for its biological activity.
Medicine: Explored for its potential therapeutic applications, including as an antifungal drug, given the structural similarity to other triazole-based antifungal agents.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting its antifungal effects. The dichlorophenyl moiety enhances the compound’s binding affinity and specificity towards its target enzymes.
類似化合物との比較
Similar Compounds
Fluconazole: Another triazole-based antifungal agent with a similar mechanism of action.
Clotrimazole: A widely used antifungal agent with a triazole ring.
Ketoconazole: A triazole derivative used in the treatment of fungal infections.
Uniqueness
2-(2,4-Dichlorophenyl)-N-(4H-1,2,4-triazol-3-yl)acetamide is unique due to the presence of the dichlorophenyl group, which enhances its chemical stability and biological activity compared to other triazole derivatives. This structural feature contributes to its potential as a more effective antifungal agent with improved pharmacokinetic properties.
特性
分子式 |
C10H8Cl2N4O |
|---|---|
分子量 |
271.10 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C10H8Cl2N4O/c11-7-2-1-6(8(12)4-7)3-9(17)15-10-13-5-14-16-10/h1-2,4-5H,3H2,(H2,13,14,15,16,17) |
InChIキー |
NEOLHZDIFAOTFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)NC2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


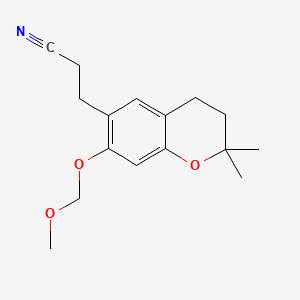
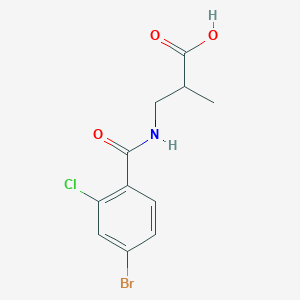
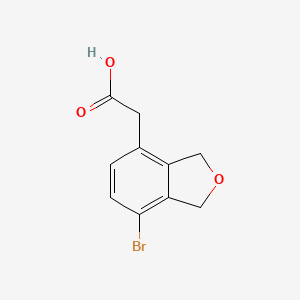
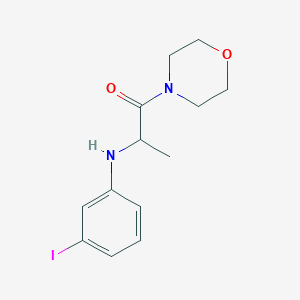
![2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14916044.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14916048.png)
